molecular formula C15H23NO2 B2854662 [1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine CAS No. 55092-70-1

[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine

Cat. No.: B2854662
CAS No.: 55092-70-1
M. Wt: 249.354
InChI Key: YQWMHCBHGKRRPV-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine is a chemical compound of significant interest in medicinal chemistry and oncology research. It is part of a class of small molecules investigated for their potential to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway . The HIF-1 pathway is a key therapeutic target in oncology, as it is activated in solid tumors and contributes to malignant progression, metastasis, and resistance to radiation and chemotherapy . By interfering with the HIF-1α/HIF-1β/p300/CBP complex formation, this compound and its structural analogs represent a novel mechanistic approach to disrupting cancer cell adaptation to hypoxia . The structural core of this compound, featuring a cyclohexyl group linked to a 3,4-dimethoxyphenyl ring, is a valuable scaffold for designing and synthesizing novel bioactive molecules . This makes it a crucial reagent for researchers developing and optimizing potential small-molecule inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-13-7-6-12(10-14(13)18-2)15(11-16)8-4-3-5-9-15/h6-7,10H,3-5,8-9,11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMHCBHGKRRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a cyclohexyl group attached to a methanamine moiety and a 3,4-dimethoxyphenyl substituent. Its synthesis typically involves straightforward organic reactions, which can be optimized for yield and purity. The specific synthetic methods are often proprietary or vary by research group but generally follow established protocols in organic chemistry.

The precise mechanism of action of this compound is not fully elucidated in current literature. However, compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.

Pharmacological Studies

Recent studies have indicated that derivatives of this compound can exhibit significant biological activities. For instance, related compounds have been evaluated for their inhibitory effects on enzymes relevant to neurodegenerative diseases. A study identified phenyl derivatives that inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer’s disease pathology. The compound (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate demonstrated favorable pharmacokinetic properties and efficacy in animal models of Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Model : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), administration of a structurally similar compound resulted in significant inhibition of exosome release from the brain and improved cognitive function . This highlights the potential neuroprotective effects of compounds related to this compound.
  • Kinase Inhibition : Another study explored the inhibition of various kinases by similar compounds, revealing that certain substitutions on the phenyl ring can enhance selectivity and potency against specific targets involved in cancer proliferation .

Data Tables

CompoundBiological ActivityIC50 (μM)Reference
PDDCnSMase2 Inhibitor10
JW-7-25-1Kinase Inhibition0.5
C-150Anticancer Activity0.52

Scientific Research Applications

Pharmacological Applications

The compound has garnered interest for its potential therapeutic applications. Compounds with similar structures are often associated with significant biological activities, including:

  • Receptor Binding Studies : Interaction studies have indicated that [1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine may exhibit binding affinity at various receptors. This could position it as a candidate for developing drugs targeting specific pathways in neurological or psychiatric disorders.
  • Anticancer Potential : Research indicates that structurally related compounds have shown promise in combating drug resistance in cancer treatments. For instance, derivatives of similar phenylcyclohexylamines have been investigated for their ability to reduce multiple drug resistance in tumor cells .
  • Neurological Effects : Given the structural similarities to known psychoactive substances, there is potential for this compound to influence neurotransmitter systems, possibly leading to applications in treating mood disorders or neurodegenerative diseases .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step chemical reactions that can yield various analogues with differing biological properties. A comparative analysis of structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methoxyphenyl)cyclohexylamineContains a methoxy group on the phenyl ringMay exhibit different receptor selectivity
1-(3-Chlorophenyl)cyclohexylamineChlorine substitution on the phenyl ringPotentially increased potency
1-(4-Methylphenyl)cyclohexylamineMethyl substitution on the para position of the phenylAltered lipophilicity

These variations can significantly affect the biological activity and pharmacokinetic properties of each compound.

Case Studies and Research Findings

Several studies highlight the potential of this compound and its analogues:

  • Study on Drug Resistance : A study demonstrated that certain phenylcyclohexylamines could effectively reduce chloroquine resistance in malaria treatment. This suggests that this compound may also possess similar properties worth exploring further .
  • Pharmacological Characterization : Research focused on mixed pharmacology has revealed that compounds with similar scaffolds can act as agonists or antagonists at melanocortin receptors. The implications for metabolic regulation and obesity treatment are significant .

Comparison with Similar Compounds

Lipophilicity and Solubility

  • Cyclohexyl vs.
  • Aromatic Substitution : The 3,4-dimethoxyphenyl group is common across all analogs, contributing to π-π stacking interactions and receptor binding affinity. Methoxmetamine’s 3-methoxyphenyl variant shows reduced steric hindrance, possibly altering receptor selectivity .

Pharmacological Activity

  • CNS Effects : Methoxmetamine’s psychoactive properties and 1-(3,4-dimethoxyphenyl)cyclobutanamine’s sedative effects highlight the role of cyclic amines in modulating CNS receptors (e.g., NMDA or σ receptors) .
  • Toxicity : Structural analogs like 4,4'-methylenebis(cyclohexylamine) exhibit toxicity linked to their primary amine groups and cyclohexyl frameworks, suggesting similar hazards for the target compound .

Key Differentiators

Ring Size and Rigidity : The cyclohexyl ring in the target compound offers greater conformational flexibility compared to cyclobutane or rigid spiro systems (e.g., ’s spirodecane derivative) .

Amine Substitution : Primary amines (target compound, 3,4-dimethoxybenzylamine) vs. secondary/tertiary amines (Methoxmetamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxycyclohexyl)amine) influence receptor binding kinetics and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for [1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclohexane derivatives reacting with amines under controlled conditions. For example, cyclohexyl intermediates can undergo reductive amination with 3,4-dimethoxyphenyl-containing precursors. Key steps include:

  • Catalyst selection : Acid or base catalysts (e.g., HCl or KOH) enhance amine coupling efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct suppression .
  • Purification : Column chromatography or recrystallization isolates the product, with yields averaging 40–60% depending on substituent steric effects .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR identify cyclohexyl chair conformations and methoxy group environments (δ 3.7–3.9 ppm for OCH3_3) .
    • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C15_{15}H23_{23}NO2_2: theoretical 257.36 g/mol) .
  • X-ray crystallography : Resolves cyclohexyl ring puckering and phenyl-methoxy dihedral angles, critical for structure-activity studies .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

Methodological Answer:

  • Polar aprotic solvents : DMSO and DMF enhance solubility for biological assays but require stability checks via HPLC to detect degradation .
  • Aqueous buffers : Phosphate-buffered saline (pH 7.4) at 25°C is used for pharmacokinetic studies, with degradation monitored over 24–72 hours .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl moiety influence receptor binding affinity in neurological targets?

Methodological Answer: The dimethoxy groups enhance π-π stacking with aromatic residues in receptors (e.g., serotonin or sigma-1 receptors). Comparative studies show:

  • Methoxy positioning : 3,4-substitution increases binding affinity by 2–3× compared to 2,4-substituted analogs, likely due to improved hydrophobic interactions .
  • Electron donation : Methoxy groups elevate electron density on the phenyl ring, modulating charge-transfer interactions in receptor pockets .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions. A systematic approach includes:

  • Dose-response validation : Test across multiple cell lines (e.g., HEK-293, SH-SY5Y) with standardized MTT assays .
  • Metabolic interference : Check for false positives caused by redox activity of the methoxy groups using counterassays like CellTiter-Glo .
  • Batch variability : Verify purity (>95% via HPLC) and exclude contaminants like residual solvents .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model blood-brain barrier permeability using logP values (~2.8) and polar surface area (~45 Ų) .
  • CYP450 metabolism prediction : Tools like SwissADME identify likely oxidation sites (e.g., cyclohexyl C-H bonds) and potential drug-drug interactions .

Q. What are the mechanistic implications of the compound’s amine group in nucleophilic reactions?

Methodological Answer: The primary amine acts as a nucleophile in:

  • Schiff base formation : Reacts with carbonyl compounds (e.g., ketones) under mild acidic conditions, useful for prodrug synthesis .
  • Metal coordination : Binds Cu(II) or Fe(III) in catalytic systems, studied via UV-Vis titration (λ~250–300 nm) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/respiratory exposure, as the compound may cause irritation .
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .

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